REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)(C)C.[Li+].[Cl:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[C:12]#[N:13].IC.CCCCCC.CCOC(C)=O>C1COCC1.C(OCC)C>[Cl:9][C:10]1[C:17]([CH3:1])=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[C:12]#[N:13] |f:0.1,4.5|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
68.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
251.2 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
hexane EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to a −78° C.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below −70° C.
|
Type
|
CUSTOM
|
Details
|
the temperature of the resulting dark red-orange reaction mixture below −70° C.
|
Type
|
CUSTOM
|
Details
|
for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
is maintained below −65° C. during the addition
|
Type
|
CUSTOM
|
Details
|
to slowly warm overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
is −5° C
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with saturated aqueous ammonium chloride (500 mL) and water (750 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with diethyl ether (about 1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layer (about 5.5 L) over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to afford the crude title compound as a red-brown oily solid (about 86.7 g)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.7 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |